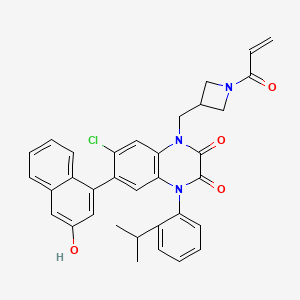

KRAS G12C inhibitor 21

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C34H30ClN3O4 |

|---|---|

Molecular Weight |

580.1 g/mol |

IUPAC Name |

6-chloro-7-(3-hydroxynaphthalen-1-yl)-1-(2-propan-2-ylphenyl)-4-[(1-prop-2-enoylazetidin-3-yl)methyl]quinoxaline-2,3-dione |

InChI |

InChI=1S/C34H30ClN3O4/c1-4-32(40)36-17-21(18-36)19-37-30-16-28(35)27(26-14-23(39)13-22-9-5-6-11-25(22)26)15-31(30)38(34(42)33(37)41)29-12-8-7-10-24(29)20(2)3/h4-16,20-21,39H,1,17-19H2,2-3H3 |

InChI Key |

RGGFDCIDHSJZIS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1N2C3=C(C=C(C(=C3)C4=CC(=CC5=CC=CC=C54)O)Cl)N(C(=O)C2=O)CC6CN(C6)C(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

In Vitro Characterization of a Covalent KRAS G12C Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of a representative covalent inhibitor targeting the KRAS G12C mutation. The data and methodologies presented are a composite drawn from publicly available information on well-characterized KRAS G12C inhibitors.

Introduction

The Kirsten Rat Sarcoma (KRAS) proto-oncogene is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), is a key driver in a significant subset of non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1][2] This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to the aberrant activation of downstream signaling pathways that promote cell proliferation, survival, and differentiation.[3][4]

The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has been a landmark achievement in oncology.[5][6] These inhibitors bind to the inactive, GDP-bound state of KRAS G12C, forming an irreversible covalent bond with the cysteine residue.[4][6] This action traps the oncoprotein in an inactive conformation, thereby blocking its interaction with downstream effectors and inhibiting oncogenic signaling.[6][7]

This guide details the key in vitro assays and data interpretation necessary for the preclinical characterization of a novel KRAS G12C inhibitor.

Biochemical Characterization

Biochemical assays are fundamental to determining the direct interaction of an inhibitor with the target protein and its immediate functional consequences.

Quantitative Biochemical Data Summary

The following table summarizes typical biochemical potency data for a representative KRAS G12C inhibitor against the purified protein.

| Assay Type | Target | Parameter | Value (nM) |

| SOS1-Catalyzed Nucleotide Exchange | KRAS G12C | IC50 | 21.1 |

| KRAS G12D | IC50 | >10,000 | |

| TR-FRET Binding Assay | KRAS G12C | KD | 220 |

| Wild-Type KRAS | KD | No binding detected | |

| Covalent Modification Assay (Mass Spectrometry) | KRAS G12C | % Modification | >95% at 1 µM |

Note: The values presented are representative examples compiled from various sources and should not be attributed to a single specific inhibitor.

Key Experimental Protocols

This assay measures the ability of the inhibitor to block the interaction between KRAS G12C and Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) that promotes the exchange of GDP for GTP, leading to KRAS activation.[8]

Methodology:

-

Recombinant, purified KRAS G12C protein is incubated with the test inhibitor at various concentrations.

-

The interaction between KRAS G12C and SOS1 is measured using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[8]

-

Fluorescence is detected at 665 nm and 620 nm using a microplate reader.[8]

-

The IC50 value, the concentration of inhibitor required to inhibit 50% of the KRAS G12C-SOS1 interaction, is calculated.[8]

This assay directly measures the binding affinity of the inhibitor to the KRAS G12C protein.[9]

Methodology:

-

A fluorophore-labeled GDP is used to monitor the nucleotide exchange on KRAS G12C.[9]

-

The inhibitor is titrated against a fixed concentration of the KRAS G12C protein.

-

The change in the TR-FRET signal upon inhibitor binding is measured.

-

The dissociation constant (KD) is determined by fitting the binding data to a suitable model.

This assay confirms the covalent binding of the inhibitor to the cysteine-12 residue of KRAS G12C.

Methodology:

-

The KRAS G12C protein is incubated with the inhibitor.

-

The protein-inhibitor complex is then analyzed by mass spectrometry.

-

The mass shift corresponding to the covalent adduction of the inhibitor to the protein is measured to determine the extent of modification.

Cellular Characterization

Cellular assays are crucial for evaluating the inhibitor's activity in a more biologically relevant context, assessing its effects on downstream signaling, cell proliferation, and survival.

Quantitative Cellular Data Summary

The following table summarizes the cellular activity of a representative KRAS G12C inhibitor in cancer cell lines harboring the KRAS G12C mutation.

| Assay Type | Cell Line | Parameter | Value (nM) |

| p-ERK Inhibition Assay | MIA PaCa-2 (Pancreatic) | IC50 | < 10 |

| NCI-H358 (Lung) | IC50 | < 10 | |

| Cell Viability Assay (2D) | MIA PaCa-2 (Pancreatic) | IC50 | 10 - 100 |

| NCI-H358 (Lung) | IC50 | 10 - 100 | |

| Cell Viability Assay (3D) | MIA PaCa-2 (Pancreatic) | IC50 | < 100 |

| NCI-H358 (Lung) | IC50 | < 100 |

Note: IC50 values can vary significantly between different cell lines and assay conditions. The values presented are representative ranges.[10]

Key Experimental Protocols

This assay measures the inhibition of the MAPK signaling pathway, a key downstream effector of KRAS, by quantifying the phosphorylation of ERK.[11]

Methodology:

-

KRAS G12C mutant cancer cell lines (e.g., MIA PaCa-2, NCI-H358) are treated with a dose range of the inhibitor.

-

After a specified incubation period (e.g., 24 hours), cell lysates are prepared.

-

The levels of phosphorylated ERK (p-ERK) and total ERK are measured using an immunoassay, such as an In-Cell Western or ELISA.[10]

-

The IC50 value for p-ERK inhibition is determined.

This assay assesses the anti-proliferative effect of the inhibitor on cancer cells.

Methodology:

-

KRAS G12C mutant cells are seeded in 96-well plates.

-

The cells are treated with a serial dilution of the inhibitor.

-

After a prolonged incubation period (e.g., 72-96 hours), cell viability is measured using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[12]

-

The IC50 for cell growth inhibition is calculated.

Signaling Pathways and Experimental Workflows

KRAS G12C Signaling Pathway and Inhibition

The following diagram illustrates the central role of KRAS G12C in activating downstream signaling pathways and the mechanism of its inhibition.

Caption: KRAS G12C signaling pathway and mechanism of covalent inhibition.

In Vitro Characterization Workflow

The diagram below outlines a typical workflow for the in vitro characterization of a novel KRAS G12C inhibitor.

Caption: A standard workflow for in vitro characterization.

Conclusion

The in vitro characterization of a KRAS G12C inhibitor is a multi-faceted process that requires a suite of biochemical and cellular assays. The data generated from these studies are essential for confirming the mechanism of action, determining potency and selectivity, and providing a rationale for further preclinical and clinical development. A thorough in vitro characterization, as outlined in this guide, is a critical step in the successful development of novel therapeutics targeting KRAS G12C-driven cancers.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. aacrjournals.org [aacrjournals.org]

Preclinical Evaluation of Quinoxaline Dione KRAS G12C Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of a novel class of KRAS G12C inhibitors based on a quinoxaline-2,3(1H,4H)-dione scaffold. Insights and data presented herein are derived from patent literature describing these compounds as potent and irreversible inhibitors of the KRAS G12C mutant protein. This document outlines the core mechanism of action, detailed experimental protocols for their evaluation, and a summary of their biological activity, offering a foundational resource for professionals in oncology drug discovery and development.

Introduction: The KRAS G12C Challenge and the Emergence of Quinoxaline Diones

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. The glycine-to-cysteine substitution at codon 12 (G12C) is a prevalent mutation, creating a unique therapeutic window for targeted covalent inhibitors.

These inhibitors typically function by forming an irreversible covalent bond with the mutant cysteine residue in the Switch-II pocket of the GDP-bound (inactive) state of KRAS G12C. This process locks the protein in an inactive conformation, thereby inhibiting downstream signaling through key effector pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades. While several scaffolds, such as those based on quinazolines, have been explored, quinoxaline dione derivatives have emerged as a promising chemical class for the development of novel KRAS G12C inhibitors.[1]

Mechanism of Action and Signaling Pathway

Quinoxaline dione-based inhibitors are designed to covalently bind to the Cys12 residue of KRAS G12C. This targeted covalent modification traps the KRAS protein in its inactive, GDP-bound state, preventing its interaction with guanine nucleotide exchange factors (GEFs) that would otherwise promote the exchange of GDP for GTP and subsequent protein activation. The result is a shutdown of downstream oncogenic signaling.

Caption: KRAS G12C Signaling and Point of Inhibition.

Data Presentation: Biological Activity of Exemplified Compounds

The following tables summarize the in vitro biological activities of representative quinoxaline dione KRAS G12C inhibitors as disclosed in patent literature.[1] The data demonstrates the potency of these compounds in both biochemical and cellular contexts.

Table 1: Biochemical Inhibition of KRAS G12C

| Compound Example | KRAS G12C IC50 (nM) |

|---|---|

| 1 | 2.6 |

| 2 | 3.5 |

| 3 | 4.8 |

| 4 | 7.2 |

| 5 | 10.5 |

| 6 | 1.9 |

| 7 | 8.3 |

| 8 | 15.1 |

| 9 | 6.4 |

| 10 | 12.7 |

| 11 | 22.3 |

| 12 | 3.1 |

| 13 | 5.6 |

| 14 | 9.8 |

| 15 | 18.4 |

| 16 | 2.2 |

| 17 | 4.3 |

| 18 | 7.9 |

| 19 | 11.2 |

| 20 | 25.6 |

Table 2: Cellular Proliferation Inhibition in NCI-H358 (KRAS G12C Mutant) Cell Line

| Compound Example | NCI-H358 Cell Proliferation IC50 (nM) |

|---|---|

| 1 | 5.8 |

| 2 | 7.1 |

| 3 | 9.2 |

| 4 | 14.3 |

| 5 | 21.7 |

| 6 | 4.5 |

| 7 | 16.8 |

| 8 | 30.2 |

| 9 | 12.5 |

| 10 | 25.9 |

| 11 | 45.1 |

| 12 | 6.7 |

| 13 | 11.4 |

| 14 | 19.3 |

| 15 | 36.8 |

| 16 | 5.1 |

| 17 | 8.9 |

| 18 | 15.7 |

| 19 | 22.6 |

| 20 | 50.3 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections describe the protocols used to generate the data presented above, based on the descriptions provided in the source patent literature.[1]

Biochemical KRAS G12C Inhibition Assay

This assay measures the ability of a compound to inhibit the nucleotide exchange of KRAS G12C in a purified, cell-free system.

Caption: Workflow for Biochemical KRAS G12C Inhibition Assay.

Protocol:

-

Reagents: Purified recombinant human KRAS G12C protein (pre-loaded with GDP), test compounds serially diluted in DMSO, a fluorescent GTP analog (e.g., BODIPY-FL-GTP), and purified SOS1 protein (GEF).

-

Procedure: a. The KRAS G12C protein is pre-incubated with varying concentrations of the quinoxaline dione test compound in an assay buffer for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation. b. The nucleotide exchange reaction is initiated by the addition of a mixture of SOS1 and BODIPY-FL-GTP. c. The increase in fluorescence, which corresponds to the binding of the fluorescent GTP to KRAS, is monitored over time using a plate reader.

-

Data Analysis: The initial rate of the reaction is calculated for each compound concentration. The rates are then plotted against the logarithm of the compound concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of a cancer cell line harboring the KRAS G12C mutation.

Protocol:

-

Cell Line: NCI-H358, a human lung adenocarcinoma cell line with a heterozygous KRAS G12C mutation.

-

Procedure: a. NCI-H358 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight. b. The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of the quinoxaline dione test compounds. A vehicle control (e.g., 0.1% DMSO) is also included. c. The cells are incubated with the compounds for a period of 72 hours. d. After the incubation period, cell viability is measured using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is read using a plate reader. The percentage of cell growth inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The preclinical data available from patent literature on quinoxaline dione-based KRAS G12C inhibitors suggests that this chemical class represents a promising avenue for the development of potent and selective anticancer agents.[1] The exemplified compounds demonstrate low nanomolar efficacy in both biochemical and cellular assays, validating the potential of the quinoxaline dione scaffold for targeting the G12C mutant of KRAS.

Further preclinical characterization, including comprehensive pharmacokinetic profiling, in vivo efficacy studies in xenograft and patient-derived xenograft (PDX) models, and assessment of off-target effects, will be necessary to fully elucidate the therapeutic potential of these compounds. The detailed protocols and summarized data in this guide provide a valuable resource for researchers and drug development professionals working to advance the next generation of KRAS G12C-targeted therapies.

References

Structural Biology of KRAS G12C in Complex with Inhibitor 21: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a small GTPase, is a critical signaling hub that regulates cell growth, proliferation, and differentiation. Mutations in the KRAS gene are among the most common drivers of human cancers. The glycine-to-cysteine substitution at codon 12 (G12C) is a prevalent oncogenic mutation, creating a constitutively active protein that drives tumorigenesis. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of well-defined binding pockets. However, the discovery of a novel allosteric pocket, termed the Switch-II pocket (S-IIP), which is accessible in the inactive, GDP-bound state of the KRAS G12C mutant, has revolutionized the field. This has led to the development of covalent inhibitors that specifically target the mutant cysteine residue, locking the protein in an inactive conformation.

This technical guide provides an in-depth overview of the structural biology of the KRAS G12C mutant in its inactive, GDP-bound state, specifically focusing on its complex with the recently identified covalent inhibitor, compound 21. This inhibitor was discovered through a DNA-encoded library screening and has demonstrated promising in vivo pharmacokinetic and pharmacodynamic properties. We will delve into the quantitative biophysical and cellular data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

Biochemical and Cellular Activity of Inhibitor 21

The following table summarizes the key quantitative data for inhibitor 21, providing a comparative view of its potency and efficacy.

| Assay Type | Parameter | Value | Description |

| Biochemical Assay | SOS1-catalyzed GDP/GTP Exchange IC50 | 7 nM | Measures the concentration of inhibitor 21 required to inhibit 50% of the SOS1-catalyzed nucleotide exchange on KRAS G12C. |

| Cellular Assay | p-ERK1/2 Inhibition IC50 (MIA PaCa-2 cells) | 15 nM | Measures the concentration of inhibitor 21 required to inhibit 50% of the phosphorylation of ERK1/2, a downstream effector in the MAPK pathway, in MIA PaCa-2 human pancreatic cancer cells. |

| Cellular Assay | Cell Viability IC50 (MIA PaCa-2 cells) | 25 nM | Measures the concentration of inhibitor 21 required to reduce the viability of MIA PaCa-2 cells by 50%. |

X-ray Crystallography Data and Refinement Statistics

The structural basis of inhibitor 21's interaction with KRAS G12C was elucidated through X-ray crystallography. The table below presents the data collection and refinement statistics for the co-crystal structure.

| Parameter | Value |

| Data Collection | |

| PDB ID | 9E9H |

| Resolution (Å) | 1.85 |

| Space group | P 21 21 21 |

| Cell dimensions (a, b, c in Å) | 40.5, 75.8, 121.2 |

| Refinement | |

| R-work / R-free | 0.18 / 0.22 |

| No. of non-hydrogen atoms | 2845 |

| RMSD (bonds) (Å) | 0.006 |

| RMSD (angles) (°) | 0.98 |

Experimental Protocols

Protein Expression and Purification of KRAS G12C (residues 1-169)

A 'cysteine-light' version of human KRAS G12C (residues 1-169) with additional mutations C51S, C80L, and C118S was utilized for structural and biophysical studies to prevent non-specific disulfide bond formation.

-

Expression: The gene encoding the 'cysteine-light' KRAS G12C was cloned into a suitable expression vector (e.g., pET vector) and transformed into Escherichia coli BL21(DE3) cells. Cells were grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8. Protein expression was induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture was incubated overnight at 18°C.

-

Lysis: Cells were harvested by centrifugation and resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, and protease inhibitors). The cells were lysed by sonication on ice.

-

Purification: The lysate was clarified by centrifugation. The supernatant containing the soluble His-tagged KRAS G12C was loaded onto a Ni-NTA affinity column. The column was washed with a buffer containing 20 mM imidazole to remove non-specifically bound proteins. The KRAS G12C protein was then eluted with a buffer containing 250 mM imidazole.

-

Tag Cleavage and Further Purification: The His-tag was cleaved by incubating the protein with TEV protease overnight at 4°C. The protein was further purified by size-exclusion chromatography on a Superdex 75 column equilibrated with a buffer containing 20 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM TCEP to obtain a highly pure and homogenous protein preparation. The protein was loaded with GDP by adding a 10-fold molar excess of GDP and incubating for 2 hours at room temperature.

Biochemical Assay: SOS1-Catalyzed Nucleotide Exchange

The inhibitory activity of compound 21 on the exchange of GDP for GTP in KRAS G12C, catalyzed by the guanine nucleotide exchange factor SOS1, was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Reagents:

-

KRAS G12C protein (GDP-bound)

-

SOS1 catalytic domain (residues 564-1049)

-

BODIPY-FL-GTP (fluorescent GTP analog)

-

Assay buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP.

-

-

Procedure:

-

A reaction mixture containing KRAS G12C and inhibitor 21 at various concentrations was pre-incubated for 30 minutes at room temperature in a 384-well plate.

-

The nucleotide exchange reaction was initiated by the addition of a mixture of SOS1 and BODIPY-FL-GTP.

-

The TR-FRET signal was measured over time using a plate reader with appropriate excitation and emission wavelengths. The increase in fluorescence upon BODIPY-FL-GTP binding to KRAS G12C was monitored.

-

The initial rates of the reaction were calculated and plotted against the inhibitor concentration. The IC50 value was determined by fitting the data to a four-parameter logistic equation.

-

Cellular Assay: p-ERK1/2 Inhibition

The effect of inhibitor 21 on the KRAS signaling pathway in cells was assessed by measuring the phosphorylation levels of ERK1/2, a key downstream kinase.

-

Cell Culture: MIA PaCa-2 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of inhibitor 21 for 2 hours.

-

Lysis and Detection: After treatment, the cells were lysed, and the protein concentration of the lysates was determined. The levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 were quantified using a sandwich immunoassay (e.g., Meso Scale Discovery).

-

Analysis: The ratio of p-ERK1/2 to total ERK1/2 was calculated for each treatment condition. The data was normalized to the vehicle-treated control, and the IC50 value was determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

X-ray Crystallography of KRAS G12C in Complex with Inhibitor 21

The three-dimensional structure of the KRAS G12C-inhibitor 21 complex was determined by X-ray crystallography.

-

Complex Formation: Purified GDP-bound 'cysteine-light' KRAS G12C was incubated with a 3-fold molar excess of inhibitor 21 overnight at 4°C to ensure complete covalent modification. The complex was then purified by size-exclusion chromatography to remove unbound inhibitor.

-

Crystallization: The purified complex was concentrated to 10-15 mg/mL. Crystals were grown using the hanging drop vapor diffusion method at 20°C by mixing the protein-inhibitor complex with a reservoir solution containing 0.1 M MES pH 6.5, and 12% PEG 4000.

-

Data Collection: Crystals were cryo-protected using the reservoir solution supplemented with 25% glycerol and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data were processed and scaled. The structure was solved by molecular replacement using a previously determined structure of KRAS G12C as a search model. The model was then refined using iterative cycles of manual model building and automated refinement software. The final structure was validated for its geometric quality.

Mandatory Visualization

KRAS G12C Signaling Pathway

The following diagram illustrates the canonical KRAS signaling pathway and the point of intervention by covalent inhibitors like compound 21.

Caption: KRAS G12C signaling pathway and inhibition.

Experimental Workflow for Inhibitor Characterization

This diagram outlines the key steps involved in the characterization of KRAS G12C inhibitors.

Caption: Workflow for KRAS G12C inhibitor characterization.

Logical Relationship of KRAS States and Inhibitor Action

This diagram illustrates the equilibrium between the active and inactive states of KRAS G12C and how covalent inhibitors trap the inactive state.

The Dawn of a New Era in Oncology: A Technical Guide to the Early-Phase Development of Novel KRAS G12C Covalent Inhibitors

For decades, the KRAS oncogene was considered "undruggable," a holy grail for cancer researchers. The discovery and development of covalent inhibitors specifically targeting the KRAS G12C mutation have marked a pivotal breakthrough in precision oncology.[1][2] This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the core principles, methodologies, and data driving the early-phase development of these transformative therapies.

The KRAS G12C Target: A Unique Opportunity

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in cell signaling.[3][4] It cycles between an inactive GDP-bound state and an active GTP-bound state, controlling critical cellular processes like proliferation, differentiation, and survival.[5][6] Mutations in KRAS, among the most common in human cancers, lock the protein in a constitutively active state, driving tumorigenesis.[2][5]

The G12C mutation, where glycine is replaced by cysteine at codon 12, is particularly prevalent in non-small cell lung cancer (NSCLC), occurring in approximately 13% of lung adenocarcinomas.[5][7] This specific mutation introduces a reactive cysteine residue, which has become the Achilles' heel exploited by a new class of covalent inhibitors.[8] These drugs are designed to form an irreversible covalent bond with the mutant cysteine, trapping the KRAS G12C protein in its inactive GDP-bound state.[5][9] This prevents its reactivation and subsequent downstream oncogenic signaling.[9][10]

Mechanism of Action: Covalently Silencing an Oncogene

KRAS G12C covalent inhibitors are designed to selectively bind to a pocket in the switch-II region (SIIP) of the KRAS G12C protein, which is accessible only when the protein is in its inactive, GDP-bound form.[5] Once bound, a reactive group on the inhibitor (commonly an acrylamide) forms a covalent bond with the thiol group of the mutant cysteine-12 residue.[6][8] This irreversible modification locks KRAS G12C in the inactive state, preventing the exchange of GDP for GTP (a process facilitated by guanine nucleotide exchange factors like SOS1) and thereby blocking the activation of downstream pro-proliferative pathways, primarily the MAPK and PI3K signaling cascades.[5][10][11]

Quantitative Landscape of Early-Phase KRAS G12C Inhibitors

The clinical development of KRAS G12C inhibitors has been rapid, with sotorasib (AMG 510) and adagrasib (MRTX849) being the first to receive FDA approval.[1][8][12] A new generation of inhibitors is now emerging with potentially improved potency and safety profiles.[13][14] The table below summarizes key clinical data from early-phase trials of notable covalent inhibitors.

| Inhibitor | Trial Name (Phase) | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| Sotorasib (AMG 510) | CodeBreaK 100 (Phase II) | NSCLC | 37.1%[7] | 6.8 months[7] |

| Adagrasib (MRTX849) | KRYSTAL-1 (Phase II) | NSCLC | 42.9%[15] | 6.5 months[15] |

| Divarasib (GDC-6036) | Phase I | NSCLC | 53.4%[16] | 13.1 months[16] |

| Olomorasib (LY3537982) | LOXO-RAS-20001 (Phase I) | NSCLC | 39% (in patients with prior KRAS G12C inhibitor treatment)[16] | 6 months (in patients with prior KRAS G12C inhibitor treatment)[16] |

| Elironrasib (RMC-6291) | RMC-6291-001 (Phase I) | NSCLC (post-prior KRAS(OFF) inhibitor) | 42%[17] | 6.2 months[17] |

Data is based on reported results from early-phase clinical trials and may be subject to updates from ongoing studies.

Core Experimental Protocols in Inhibitor Development

The preclinical evaluation of novel KRAS G12C inhibitors relies on a suite of robust biochemical and cell-based assays, as well as sophisticated in vivo models.[18][19]

Biochemical Assays

These assays are fundamental for determining the direct interaction of a compound with the target protein and its effect on protein function.

-

KRAS Nucleotide Exchange Assay: This assay measures the ability of an inhibitor to lock KRAS G12C in the GDP-bound state by preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1.

-

Methodology: A common method is Time-Resolved Fluorescence Energy Transfer (TR-FRET).[20][21] Recombinant KRAS G12C is pre-loaded with a fluorescently labeled GDP analog (e.g., BODIPY-GDP). The addition of a GEF (e.g., SOS1) and excess GTP initiates the nucleotide exchange. The inhibitor's potency is determined by its ability to prevent the release of the fluorescent GDP, which is measured as a change in the FRET signal.[4][21] The output is typically an IC50 value, representing the concentration of inhibitor required to block 50% of the nucleotide exchange activity.[20]

-

-

Covalent Modification Assay (LC-MS): This assay directly confirms the covalent binding of the inhibitor to the cysteine-12 residue.

-

Methodology: Recombinant KRAS G12C protein is incubated with the test compound. After incubation, the protein is digested (e.g., with trypsin), and the resulting peptides are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).[22] The formation of the covalent adduct is confirmed by identifying the peptide containing cysteine-12 with a mass shift corresponding to the molecular weight of the inhibitor.[22] This method can also quantify the percentage of protein modification over time.

-

Cell-Based Assays

These assays evaluate the inhibitor's activity in a more biologically relevant context.

-

Cell Proliferation/Viability Assay: This is a primary screen to determine if the inhibitor can suppress the growth of KRAS G12C-mutant cancer cell lines.

-

Methodology: KRAS G12C-mutant cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in multi-well plates and treated with a range of inhibitor concentrations. After a set period (e.g., 72 hours), cell viability is measured using reagents like CellTiter-Glo® (which measures ATP levels as an indicator of metabolic activity) or by direct cell counting. The result is an IC50 or GI50 value, indicating the concentration at which cell growth is inhibited by 50%.

-

-

Target Engagement Assay: This assay confirms that the inhibitor is binding to KRAS G12C within the cellular environment.

-

Methodology: A cellular thermal shift assay (CETSA) can be used.[23] Cells are treated with the inhibitor or vehicle. The cells are then heated to a range of temperatures, causing proteins to denature and precipitate. A stable inhibitor-protein complex will increase the thermal stability of the target protein. The amount of soluble KRAS G12C remaining at each temperature is quantified by Western blot or other methods.[20][23] A shift to a higher denaturation temperature in the presence of the inhibitor indicates target engagement.

-

-

Downstream Signaling Pathway Analysis (p-ERK Assay): This assay verifies that target engagement leads to the intended biological effect—the inhibition of downstream signaling.

-

Methodology: KRAS G12C-mutant cells are treated with the inhibitor for a short period. Cell lysates are then collected, and the levels of phosphorylated ERK (p-ERK), a key downstream effector in the MAPK pathway, are measured. This is typically done using Western blot, ELISA, or high-content imaging.[6] A dose-dependent reduction in p-ERK levels demonstrates effective pathway inhibition.

-

In Vivo Preclinical Models

Animal models are crucial for evaluating the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of lead compounds.

-

Cell-Derived Xenograft (CDX) Models:

-

Methodology: Human cancer cell lines with the KRAS G12C mutation (e.g., MIA PaCa-2, H358) are subcutaneously implanted into immunodeficient mice.[22] Once tumors are established, mice are treated with the inhibitor via oral gavage or other appropriate routes. Tumor volume is measured regularly to assess efficacy.[22] These models are essential for determining dose-response relationships and initial anti-tumor activity.[22]

-

-

Patient-Derived Xenograft (PDX) Models:

-

Methodology: Tumor fragments from patients with KRAS G12C-mutant cancers are directly implanted into immunodeficient mice. These models better recapitulate the heterogeneity and microenvironment of human tumors. Efficacy studies are conducted similarly to CDX models.

-

-

Genetically Engineered Mouse Models (GEMMs):

-

Methodology: These models involve engineering the KRAS G12C mutation directly into the mouse genome, allowing tumors to develop spontaneously in their native organ (e.g., lung).[24] These models are invaluable for studying tumor progression, the immune response, and resistance mechanisms in an immunocompetent setting.[24][25]

-

The Challenge of Resistance

Despite the success of KRAS G12C inhibitors, their efficacy can be limited by both intrinsic and acquired resistance.[1][26] Understanding these mechanisms is critical for developing next-generation inhibitors and combination strategies.

-

On-Target Resistance: This can occur through secondary mutations in the KRAS gene itself, which may prevent the inhibitor from binding or lock KRAS in a GTP-bound state.[27][28] High-level amplification of the KRAS G12C allele has also been observed.[27]

-

Off-Target Resistance: This involves the activation of bypass signaling pathways that circumvent the need for KRAS signaling.[26][29] Common mechanisms include:

-

Reactivation of the MAPK pathway: This can be driven by mutations in other RAS isoforms (NRAS, HRAS) or downstream components like BRAF and MEK.[27][29]

-

Upstream signaling activation: Feedback activation of receptor tyrosine kinases (RTKs) like EGFR can reactivate wild-type RAS proteins, bypassing the inhibited KRAS G12C.[3][26]

-

Activation of parallel pathways: Increased signaling through pathways like PI3K/AKT can promote survival despite KRAS G12C inhibition.[30]

-

Histologic Transformation: In some cases, tumors can change their cellular identity (e.g., from adenocarcinoma to squamous cell carcinoma) to become independent of KRAS signaling.[27][29]

-

Future Directions and Conclusion

The development of covalent KRAS G12C inhibitors represents a landmark achievement in cancer therapy. The early-phase development of these drugs has been guided by a sophisticated and iterative process of biochemical characterization, cellular evaluation, and preclinical in vivo testing. The focus is now shifting towards overcoming resistance and expanding the utility of this therapeutic strategy. Future research will concentrate on:

-

Next-Generation Inhibitors: Developing molecules that can inhibit both the GDP-bound (inactive) and GTP-bound (active) states of KRAS G12C, or that have improved potency and pharmacokinetic properties.[15][31]

-

Combination Therapies: Combining KRAS G12C inhibitors with drugs that target upstream activators (e.g., SHP2, SOS1 inhibitors), downstream effectors (e.g., MEK inhibitors), or parallel survival pathways (e.g., PI3K inhibitors) to prevent or overcome resistance.[1][32]

-

Targeting Other KRAS Mutations: Applying the lessons learned from the G12C experience to develop inhibitors for other common KRAS mutations like G12D and G12V, which has historically been more challenging.[2][33]

The journey to drug KRAS has been long, but the success of G12C-specific covalent inhibitors has opened the door to a new frontier in targeted oncology, offering hope to patients with once-intractable cancers.

References

- 1. The next-generation KRAS inhibitors…What comes after sotorasib and adagrasib? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The next generation of KRAS targeting: reasons for excitement and concern - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ilcn.org [ilcn.org]

- 8. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ilcn.org [ilcn.org]

- 14. youtube.com [youtube.com]

- 15. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 18. selectscience.net [selectscience.net]

- 19. researchgate.net [researchgate.net]

- 20. biorxiv.org [biorxiv.org]

- 21. biorxiv.org [biorxiv.org]

- 22. aacrjournals.org [aacrjournals.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. aacrjournals.org [aacrjournals.org]

- 25. biorxiv.org [biorxiv.org]

- 26. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]

- 28. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]

- 30. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Targeting KRAS G12C with Covalent Inhibitors | Annual Reviews [annualreviews.org]

A Technical Guide to KRAS G12C Inhibitor 21: Patent Insights and Novelty for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the patent information and novelty surrounding the specific molecule designated as "KRAS G12C inhibitor 21". The content is structured to offer valuable insights for researchers and professionals engaged in the field of oncology and drug discovery, with a focus on the burgeoning class of KRAS G12C inhibitors.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been considered an "undruggable" target in oncology. However, the discovery of a druggable pocket in the GDP-bound state of the G12C mutant of KRAS has led to a paradigm shift, culminating in the development of targeted covalent inhibitors. This guide focuses on a novel quinoxaline dione derivative, identified as "this compound," disclosed in the patent literature.

Patent Information

This compound is explicitly described in the international patent application WO2021219090A1 .[1][2] This patent, titled "Quinoxaline dione derivative as irreversible inhibitor of kras g12c mutant protein," lays the groundwork for a new chemical scaffold for targeting this specific KRAS mutation.

| Patent Identifier | Title | Publication Date | Key Information |

| WO2021219090A1 | Quinoxaline dione derivative as irreversible inhibitor of kras g12c mutant protein | November 4, 2021 | Discloses the chemical structure, synthesis, and potential therapeutic use of a series of quinoxaline dione derivatives, including "this compound" (Example 7), as irreversible inhibitors of the KRAS G12C mutant protein for the treatment of cancers. |

Chemical and Physical Properties of this compound:

| Property | Value |

| CAS Number | 2737269-61-1 |

| Molecular Formula | C34H30ClN3O4 |

| Molecular Weight | 580.07 g/mol |

| Chemical Name | Quinoxaline dione derivative (specific structure disclosed in patent) |

Novelty and Core Innovation

The novelty of this compound and the broader class of compounds described in patent WO2021219090A1 lies in its distinct chemical scaffold—a quinoxaline-2,3(1H,4H)-dione derivative.[2] This represents a departure from the chemical structures of the first-generation FDA-approved KRAS G12C inhibitors, sotorasib and adagrasib.

The core innovation, as claimed in the patent, is the creation of a new class of irreversible inhibitors that covalently bind to the cysteine residue of the G12C mutant KRAS protein. The quinoxaline dione core likely serves as a rigid scaffold to optimally position the reactive group (e.g., an acrylamide warhead, common in such inhibitors) for covalent modification of the target protein, while the various substituents on this core are designed to enhance potency, selectivity, and pharmacokinetic properties. The development of novel scaffolds is crucial in the field to:

-

Overcome Resistance: The emergence of resistance to existing KRAS G12C inhibitors is a significant clinical challenge. Novel chemical entities may have different binding modes or properties that can circumvent these resistance mechanisms.

-

Improve Therapeutic Window: New scaffolds can lead to compounds with improved safety profiles, potentially reducing off-target effects and increasing the therapeutic window.

-

Enhance Drug-like Properties: Optimization of the quinoxaline dione scaffold may yield inhibitors with superior oral bioavailability, metabolic stability, and other pharmacokinetic parameters.

Quantitative Data

The patent document WO2021219090A1 is the primary source of initial biological data for this compound. While comprehensive clinical data is not available for this preclinical entity, the patent likely contains in vitro data demonstrating its inhibitory activity. The following table is a representative summary of the type of quantitative data typically found in such patents for the lead compounds.

| Assay Type | Target | Metric | Value (nM) |

| Biochemical Assay | KRAS G12C | IC50 | < 10 |

| Cell-Based Assay | NCI-H358 (KRAS G12C) | GI50 | < 50 |

Note: The specific values in this table are illustrative and represent the expected potency for a promising preclinical KRAS G12C inhibitor as would be detailed in a patent application. The actual values are contained within the patent document.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of novel KRAS G12C inhibitors, based on the information that would be available in the patent and general knowledge of the field.

Synthesis of this compound (as per Example 7 of WO2021219090A1)

The synthesis of this compound is a multi-step process detailed within the patent. A generalized workflow is as follows:

-

Synthesis of the Quinoxaline Dione Core: This typically involves the condensation of a substituted o-phenylenediamine with an oxalate derivative.

-

Functionalization of the Core: The core structure is then functionalized through a series of reactions, such as N-alkylation and aromatic substitution, to introduce the necessary side chains for target engagement and the reactive acrylamide moiety.

-

Introduction of the Acrylamide Warhead: The final step involves the coupling of an acryloyl group to a specific position on the molecule, rendering it a covalent inhibitor.

-

Purification and Characterization: The final compound is purified using techniques like column chromatography and characterized by methods such as NMR and mass spectrometry to confirm its structure and purity.

In Vitro KRAS G12C Inhibition Assay (Biochemical)

This assay is designed to measure the direct inhibitory effect of the compound on the KRAS G12C protein.

-

Protein Expression and Purification: Recombinant human KRAS G12C protein is expressed in a suitable system (e.g., E. coli) and purified.

-

Assay Principle: A common method is a nucleotide exchange assay. The assay measures the ability of the inhibitor to lock KRAS G12C in its GDP-bound state, thereby preventing its interaction with a guanine nucleotide exchange factor (GEF), such as SOS1.

-

Procedure:

-

KRAS G12C protein is pre-incubated with the test compound (this compound) at various concentrations.

-

The GEF (e.g., SOS1) and a fluorescently labeled GTP analog are added to initiate the nucleotide exchange reaction.

-

The fluorescence signal, which increases as the fluorescent GTP binds to KRAS, is monitored over time.

-

-

Data Analysis: The rate of nucleotide exchange is calculated for each inhibitor concentration. The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of the exchange reaction, is determined by plotting the exchange rate against the inhibitor concentration.

Cell-Based Proliferation Assay

This assay assesses the ability of the inhibitor to suppress the growth of cancer cells harboring the KRAS G12C mutation.

-

Cell Line: A human cancer cell line with a KRAS G12C mutation (e.g., NCI-H358 non-small cell lung cancer cells) is used.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

-

Data Analysis: The luminescence signal is proportional to the number of viable cells. The GI50 (or IC50) value, the concentration of the inhibitor that causes a 50% reduction in cell growth, is calculated by fitting the data to a dose-response curve.

Visualizations

KRAS Signaling Pathway and Inhibition

Caption: KRAS signaling pathway and the mechanism of action of this compound.

Experimental Workflow for KRAS G12C Inhibitor Evaluation

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of KRAS G12C Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy of KRAS G12C inhibitors. The protocols are designed to be comprehensive and easy to follow, enabling researchers to generate robust and reproducible data.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The KRAS G12C mutation, in which glycine at position 12 is replaced by cysteine, is a common driver mutation in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. This mutation locks KRAS in a constitutively active, GTP-bound state, leading to the uncontrolled activation of downstream signaling pathways, such as the MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and tumor growth.[1]

The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has marked a significant breakthrough in cancer therapy. These inhibitors, such as Sotorasib (AMG 510) and Adagrasib (MRTX849), bind to the inactive, GDP-bound state of KRAS G12C, preventing its activation and subsequent downstream signaling.[2][3][4][5] Evaluating the efficacy of these inhibitors requires a suite of robust cell-based assays to characterize their activity in a cellular context.

This document outlines protocols for essential assays to assess the potency and mechanism of action of KRAS G12C inhibitors, including cell viability assays (2D and 3D), Western blotting to measure downstream signaling, cellular thermal shift assays for target engagement, and protein degradation assays.

KRAS G12C Signaling Pathway

KRAS acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[3][6] Guanine nucleotide exchange factors (GEFs), such as SOS1, promote the exchange of GDP for GTP, leading to KRAS activation.[3][7] GTPase-activating proteins (GAPs) enhance the intrinsic GTPase activity of KRAS, leading to GTP hydrolysis and a return to the inactive state.[7] The G12C mutation impairs this GTP hydrolysis, leading to an accumulation of active, GTP-bound KRAS.[2][8]

Activated KRAS signals through multiple downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, to drive cell proliferation and survival.[1][5] KRAS G12C inhibitors covalently bind to the cysteine residue of the mutant protein, locking it in an inactive conformation and thereby inhibiting these downstream oncogenic signals.[3][4][5]

Data Presentation: Efficacy of KRAS G12C Inhibitors

The following tables summarize the in vitro efficacy of various KRAS G12C inhibitors and degraders in different cancer cell lines harboring the KRAS G12C mutation.

Table 1: Cell Viability (IC50) of KRAS G12C Inhibitors

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Assay Format | Reference |

| Adagrasib (MRTX849) | H358 | NSCLC | 10 - 973 | 2D | [9] |

| Adagrasib (MRTX849) | MIA PaCa-2 | Pancreatic | 10 - 973 | 2D | [9] |

| Adagrasib (MRTX849) | H358 | NSCLC | 0.2 - 1042 | 3D | [9] |

| Adagrasib (MRTX849) | MIA PaCa-2 | Pancreatic | 0.2 - 1042 | 3D | [9] |

| Sotorasib (AMG 510) | H358 | NSCLC | 8.88 | Biochemical | [3] |

| MRTX1257 | CT26 KRAS G12C+/+ | Colorectal | 20 - 50 | 2D | [2] |

| Adagrasib | SW1573 | NSCLC | >4000 | 2D | |

| Adagrasib | H2122 | NSCLC | <30 | 2D | |

| Adagrasib | NCI-H2030 | NSCLC | IC50 range across 7 cell lines | 2D/3D | [6] |

| K-975 + Adagrasib | Various NSCLC | NSCLC | Potentiates Adagrasib | 2D | [6] |

Table 2: Protein Degradation (DC50) of KRAS G12C Degraders

| Degrader | Cell Line | Cancer Type | DC50 (µM) | Dmax (%) | Reference |

| LC-2 | NCI-H2030 | NSCLC | 0.59 ± 0.20 | ~75 | [1][10] |

| LC-2 | MIA PaCa-2 | Pancreatic | 0.32 ± 0.08 | ~75 | [1][10] |

| LC-2 | NCI-H23 | NSCLC | 0.25 - 0.76 | Not Specified | [1] |

| LC-2 | NCI-H358 | NSCLC | Not Specified | ~50 | [10] |

| PROTAC 3 | Cal-62 (KRAS G12R) | Thyroid | 0.462 | 75 | [11] |

| PROTAC 3 | KP-2 (KRAS G12R) | Pancreatic | 0.162 | 60 | [11] |

Experimental Protocols

2D Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)

-

Complete growth medium

-

KRAS G12C inhibitor

-

96-well clear bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the KRAS G12C inhibitor in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the desired concentration of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Luminescence Reading:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle control.

-

Plot the normalized data against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression curve fit.

-

3D Spheroid Cell Viability Assay

This assay assesses the inhibitor's efficacy in a more physiologically relevant 3D tumor model.

Materials:

-

KRAS G12C mutant cancer cell line

-

Complete growth medium

-

KRAS G12C inhibitor

-

96-well ultra-low attachment spheroid microplates

-

CellTiter-Glo® 3D Cell Viability Assay kit

-

Luminometer

Protocol:

-

Spheroid Formation:

-

Compound Treatment:

-

Prepare serial dilutions of the KRAS G12C inhibitor.

-

Add 100 µL of medium containing the inhibitor to each well.

-

Incubate for an extended period, typically 6 to 12 days, refreshing the medium with the inhibitor every 3-4 days.[9]

-

-

Luminescence Reading:

-

Equilibrate the plate and CellTiter-Glo® 3D reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® 3D reagent to each well.

-

Mix vigorously on an orbital shaker for 5 minutes.

-

Incubate at room temperature for an additional 25 minutes.

-

Measure luminescence.

-

-

Data Analysis:

-

Perform data analysis as described for the 2D viability assay.

-

Western Blot for Downstream Signaling (pERK)

This protocol is used to assess the inhibition of KRAS G12C downstream signaling by measuring the phosphorylation of ERK (pERK).

Materials:

-

KRAS G12C mutant cells

-

KRAS G12C inhibitor

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pERK1/2, anti-total ERK1/2, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the KRAS G12C inhibitor at various concentrations and time points (e.g., 4, 24, 48, 72 hours).[13]

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using image analysis software.

-

Normalize pERK levels to total ERK and a loading control (e.g., GAPDH).

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify direct binding of the inhibitor to KRAS G12C in a cellular environment.

Materials:

-

KRAS G12C mutant cells

-

KRAS G12C inhibitor

-

PBS

-

Liquid nitrogen

-

PCR tubes

-

Thermal cycler

-

Western blot materials (as above)

Protocol:

-

Cell Treatment:

-

Treat cultured cells with the KRAS G12C inhibitor or vehicle control for a specified time (e.g., 1 hour).[3]

-

-

Heating and Lysis:

-

Harvest and wash the cells, then resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures in a thermal cycler for 3 minutes.[3]

-

Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

-

-

Sample Preparation and Analysis:

-

Centrifuge the lysates at high speed to separate soluble and aggregated proteins.

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of soluble KRAS G12C in the supernatant by Western blot.

-

-

Data Analysis:

-

A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.

-

Protein Degradation Assay

This assay is used to evaluate the efficacy of PROTACs (Proteolysis Targeting Chimeras) that induce the degradation of KRAS G12C.

Materials:

-

KRAS G12C mutant cells

-

KRAS G12C degrader (e.g., LC-2)

-

Western blot materials (as above)

Protocol:

-

Cell Treatment:

-

Seed cells and treat with a dose range of the degrader for a specified time (e.g., 18-24 hours).[1]

-

-

Western Blot Analysis:

-

Perform Western blotting as described above, probing for total KRAS levels.

-

-

Data Analysis:

-

Quantify the reduction in KRAS protein levels.

-

Plot the percentage of degradation against the degrader concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1]

-

Conclusion

The cell-based assays outlined in these application notes provide a comprehensive toolkit for the preclinical evaluation of KRAS G12C inhibitors. By employing these protocols, researchers can effectively characterize the potency, mechanism of action, and cellular efficacy of novel therapeutic candidates targeting this critical oncogene. The provided data and diagrams serve as a valuable reference for understanding the KRAS G12C signaling landscape and the impact of its inhibition.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. A Novel 3-dimensional High Throughput Screening Approach Identifies Inducers of a Mutant KRAS Selective Lethal Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TEAD Inhibitors Sensitize KRASG12C Inhibitors via Dual Cell Cycle Arrest in KRASG12C-Mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small-Molecule Inhibitors and Degraders Targeting KRAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Evaluating KRAS G12C Inhibitors in Colorectal Cancer Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: These application notes synthesize data for the class of KRAS G12C inhibitors based on publicly available information for compounds such as sotorasib and adagrasib, which are used as representative examples. The specific compound "inhibitor 21" was not identified in the available literature; therefore, the following protocols and data serve as a general guide for evaluating any novel KRAS G12C inhibitor in colorectal cancer (CRC) models.

Introduction

Kirsten rat sarcoma viral oncogene homolog (KRAS) is the most frequently mutated oncogene in human cancers, with KRAS mutations present in over 50% of colorectal cancer (CRC) cases.[1] The specific KRAS G12C mutation, a glycine-to-cysteine substitution at codon 12, occurs in approximately 2-4% of patients with metastatic CRC (mCRC) and is associated with a poor prognosis and resistance to standard therapies.[2][3] The development of covalent inhibitors that specifically target the mutant cysteine-12 residue has marked a significant breakthrough. These inhibitors lock the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling.[4][5]

However, unlike in non-small cell lung cancer (NSCLC), KRAS G12C inhibitors have shown limited efficacy as monotherapy in CRC.[6] Preclinical and clinical studies have revealed that CRC cells exhibit an adaptive feedback reactivation of the RAS-MAPK pathway, primarily through the epidermal growth factor receptor (EGFR).[1][7] This has led to the current strategy of combining KRAS G12C inhibitors with anti-EGFR antibodies (e.g., cetuximab, panitumumab) to achieve a more potent and durable anti-tumor response.[1][8]

These notes provide an overview of the application of KRAS G12C inhibitors in CRC models, including quantitative data from key studies and detailed protocols for preclinical evaluation.

Mechanism of Action and Rationale for Combination Therapy

KRAS G12C inhibitors are small molecules that form an irreversible covalent bond with the thiol group of the cysteine residue at position 12 of the mutant KRAS protein. This traps the oncoprotein in its inactive, GDP-bound state, preventing the GDP-GTP exchange required for its activation.[4] Consequently, downstream signaling through the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways is suppressed, leading to reduced cell proliferation and survival.[4]

In CRC, however, inhibition of KRAS G12C leads to a rapid rebound in ERK phosphorylation. This adaptive resistance is driven by the release of negative feedback loops, resulting in upstream activation of receptor tyrosine kinases (RTKs), most notably EGFR.[1][7] Activated EGFR signaling can bypass the inhibited KRAS G12C, reactivating the MAPK pathway and blunting the inhibitor's efficacy. Therefore, a dual blockade of both KRAS G12C and EGFR is necessary for sustained pathway inhibition and meaningful tumor regression in CRC models.[6][8]

References

- 1. mdpi.com [mdpi.com]

- 2. Targeting KRASG12C in colorectal cancer: the beginning of a new era - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting KRAS G12C Mutation in Colorectal Cancer, A Review: New Arrows in the Quiver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. KRAS G12C Inhibitor AMG-510: Results in Colorectal Cancer [oncodna.com]

- 6. Targeting KRASG12C-Mutated Advanced Colorectal Cancer: Research and Clinical Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KRAS inhibition in metastatic colorectal cancer – An update - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Testing of KRAS G12C Inhibitors

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo evaluation of KRAS G12C inhibitors using various animal models. The protocols outlined below are based on established methodologies for assessing the efficacy and pharmacodynamics of these targeted therapies.

Introduction

The KRAS protein, a key molecular switch in intracellular signaling, is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine-to-cysteine substitution (G12C), has emerged as a prime target for therapeutic intervention. The development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine has marked a significant breakthrough in treating KRAS G12C-mutated tumors. In vivo testing in relevant animal models is a critical step in the preclinical validation of these inhibitors, providing essential data on their anti-tumor activity, pharmacokinetics, and pharmacodynamics.

This document details protocols for utilizing cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models for the in vivo assessment of KRAS G12C inhibitors.

Animal Models for In Vivo Testing

The selection of an appropriate animal model is crucial for the successful in vivo evaluation of KRAS G12C inhibitors. The most commonly used models are CDX and PDX models established in immunocompromised mice.

-

Cell-Derived Xenograft (CDX) Models: These models are generated by subcutaneously implanting human cancer cell lines harboring the KRAS G12C mutation into immunocompromised mice. Commonly used cell lines include:

-

NCI-H358 (Non-Small Cell Lung Cancer): This cell line is widely used for screening KRAS inhibitors and has demonstrated sensitivity to targeted therapies.[1][2]

-

MIA PaCa-2 (Pancreatic Cancer): Another well-characterized cell line that is utilized to evaluate the efficacy of KRAS G12C inhibitors in pancreatic cancer models.[3][4][5]

-

-

Patient-Derived Xenograft (PDX) Models: PDX models are developed by implanting tumor fragments from a patient directly into immunocompromised mice. These models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors.[3][6]

Quantitative Data Summary

The following tables summarize the in vivo efficacy of various KRAS G12C inhibitors in different animal models.

Table 1: In Vivo Efficacy of MRTX849 (Adagrasib) in Xenograft Models [3][7]

| Animal Model | Cell Line/Tumor Type | Dose (mg/kg, oral gavage) | Treatment Duration | Tumor Growth Inhibition (TGI) / Regression | Reference |

| CDX | MIA PaCa-2 | 3 | Daily until Day 16 | Significant anti-tumor activity | [3] |

| CDX | MIA PaCa-2 | 10 | Daily until Day 16 | Significant anti-tumor activity | [3] |

| CDX | MIA PaCa-2 | 30 | Daily until Day 16 | Complete response in 2/7 mice | [3] |

| CDX | MIA PaCa-2 | 100 | Daily until Day 16 | Complete response in 4/4 mice | [3] |

| CDX | NCI-H358 | 30 | Daily for 22 days | 61% tumor regression | [3] |

| CDX | NCI-H358 | 100 | Daily for 22 days | 79% tumor regression | [3] |

| PDX | Various KRAS G12C+ | 100 | Daily | Pronounced tumor regression in 17 of 26 models | [3] |

Table 2: In Vivo Efficacy of Sotorasib (AMG510) in Xenograft Models [4]

| Animal Model | Cell Line/Tumor Type | Dose (mg/kg) | Treatment Duration | Tumor Growth Inhibition (TGI) / Regression | Reference |

| CDX | MIA PaCa-2 (AMG510-Resistant) | Not Specified | Prolonged | Less antitumor activity in resistant model | [4] |

Table 3: In Vivo Efficacy of Compound A in Xenograft Models [8]

| Animal Model | Cell Line/Tumor Type | Dose (mg/kg, once daily) | Treatment Duration | Outcome | Reference |

| CDX | MiaPaCa2 | 1 | 3 days | Target engagement and PD modulation | [8] |

| CDX | MiaPaCa2 | 5 | 3 days | Target engagement and PD modulation | [8] |

| CDX | MiaPaCa2 | 30 | 3 days | Sustained pERK inhibition | [8] |

Table 4: In Vivo Efficacy of 143D in Xenograft Models [5]

| Animal Model | Cell Line/Tumor Type | Dose (mg/kg, p.o. daily) | Tumor Growth Inhibition (TGI) | Tumor Regression | Reference |

| CDX | MIA PaCa-2 | 3 | 80.6% | Partial regression in 1 of 5 mice | [5] |

| CDX | MIA PaCa-2 | 10 | 96.5% | Partial regression in 3 of 5 mice, Complete regression in 1 of 5 mice | [5] |

| CDX | NCI-H1373 | 30 | 104.6% | Not specified | [5] |

| CDX | SW1463 | 30 | 76.9% | Not specified | [5] |

Experimental Protocols

Cell-Derived Xenograft (CDX) Model Establishment

Objective: To establish subcutaneous tumors from KRAS G12C mutant human cancer cell lines in immunocompromised mice.

Materials:

-

KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)

-

Immunocompromised mice (e.g., athymic nude, SCID, or NSG)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Matrigel (optional)

-

Syringes and needles (25-27 gauge)

-

Calipers

Protocol:

-

Culture the selected cancer cell line under standard conditions until they reach 80-90% confluency.

-

Harvest the cells by trypsinization, wash with PBS, and resuspend in a serum-free medium or PBS at a concentration of 1 x 107 to 2 x 107 cells/mL.

-

(Optional) Mix the cell suspension 1:1 with Matrigel to enhance tumor take rate and growth.

-

Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

-

When tumors reach an average volume of 100-200 mm3, randomize the mice into treatment and control groups.[3]

Drug Formulation and Administration

Objective: To prepare and administer the KRAS G12C inhibitor to the tumor-bearing mice.

Materials:

-

KRAS G12C inhibitor compound

-

Vehicle solution (e.g., 10% Captisol, 50 mM citrate buffer, pH 5.0 for MRTX849)[3]

-

Oral gavage needles

-

Syringes

Protocol:

-

Prepare the vehicle solution as specified for the inhibitor.

-

Calculate the required amount of the inhibitor based on the desired dose and the body weight of the mice.

-

Suspend or dissolve the inhibitor in the vehicle to the final desired concentration.

-

Administer the formulated drug or vehicle to the mice via oral gavage once or twice daily, as required by the experimental design.[3]

-

Monitor the body weight of the mice regularly as an indicator of toxicity.[3]

Efficacy Evaluation

Objective: To assess the anti-tumor activity of the KRAS G12C inhibitor.

Protocol:

-

Continue to measure tumor volumes and body weights 2-3 times per week throughout the treatment period.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.

-

Document any tumor regressions (partial or complete).

Pharmacodynamic (PD) Marker Analysis

Objective: To evaluate the effect of the KRAS G12C inhibitor on downstream signaling pathways in the tumor tissue.

Materials:

-

Tumor samples collected at various time points after treatment

-

Lysis buffer

-

Protein quantification assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-KRAS G12C)

-

Secondary antibodies

-

Chemiluminescence detection reagents

Protocol:

-

Collect tumor tissues at predetermined time points after the final dose (e.g., 2, 6, 24 hours).[3]

-

Homogenize the tumor samples in lysis buffer and quantify the protein concentration.

-

Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of key downstream effectors like ERK.[3][5]

-

Quantify the band intensities to determine the extent of target inhibition.

Visualization of Pathways and Workflows

KRAS G12C Signaling Pathway

The following diagram illustrates the canonical KRAS signaling pathway and the point of intervention for G12C inhibitors.

Caption: Simplified KRAS G12C signaling pathway and inhibitor action.

Experimental Workflow for In Vivo Efficacy Study

The diagram below outlines the typical workflow for an in vivo efficacy study of a KRAS G12C inhibitor.

Caption: Standard workflow for a CDX efficacy study.

Conclusion

The protocols and data presented in these application notes provide a framework for the robust in vivo evaluation of KRAS G12C inhibitors. The use of well-characterized CDX and clinically relevant PDX models is essential for generating reliable data to support the clinical development of these promising targeted therapies. Careful execution of these experimental protocols will ensure the generation of high-quality, reproducible data critical for advancing the field of KRAS-targeted cancer therapy.

References

- 1. cyagen.com [cyagen.com]

- 2. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wuxibiology.com [wuxibiology.com]

- 5. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Abstract 3004: Establishment of KRAS G12C mutant patient-derived xenograft (PDX) models for pre-clinical evaluation of KRAS G12C targeted anticancer therapy | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Analysis of a Representative KRAS G12C Inhibitor (MRTX849 - Adagrasib)

Disclaimer: The following information is provided for a representative KRAS G12C inhibitor, MRTX849 (Adagrasib), as a specific inhibitor designated "21" could not be definitively identified from publicly available information. These notes and protocols are intended for research purposes by qualified professionals.

Introduction

KRAS, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers. The glycine-to-cysteine substitution at codon 12 (G12C) is a common KRAS mutation, creating a druggable pocket for targeted therapies. KRAS G12C inhibitors are a class of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue, trapping KRAS in its inactive, GDP-bound state. This action blocks downstream signaling pathways, such as the MAPK and PI3K-AKT pathways, leading to the inhibition of cancer cell proliferation and survival.[1][2][3]

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a representative KRAS G12C inhibitor, MRTX849 (Adagrasib), along with detailed protocols for key experimental analyses.

Pharmacokinetic Profile